molecular formula C25H21F3N4O4 B2470403 ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685859-75-0

ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2470403
CAS No.: 685859-75-0
M. Wt: 498.462
InChI Key: QTPUBSMJEKRYPN-MWAVMZGNSA-N
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Description

Ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes an ethyl carboxylate ester at position 5, a propan-2-yl substituent at position 7, and a 4-(trifluoromethyl)benzoyl imino group at position 6. The trifluoromethyl (CF₃) substituent on the benzoyl moiety is notable for its electron-withdrawing properties, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O4/c1-4-36-24(35)18-13-17-20(29-19-7-5-6-12-31(19)23(17)34)32(14(2)3)21(18)30-22(33)15-8-10-16(11-9-15)25(26,27)28/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPUBSMJEKRYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(F)(F)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common method starts with the preparation of the triazatricyclo core through a cyclization reaction. This is followed by the introduction of the benzoyl group via a Friedel-Crafts acylation reaction. The trifluoromethyl group is then added using a nucleophilic substitution reaction. Finally, the ethyl ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of the target compound and its analogs, highlighting substituent effects on molecular weight, lipophilicity, and flexibility:

Compound Substituent (Benzoyl Group) R Group (Position 7) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target: Ethyl 6-[4-(trifluoromethyl)benzoyl]imino derivative 4-(CF₃) Propan-2-yl ~483 (estimated)* ~3.5 (est.) 6 (est.) 5 (est.) ~91.6 (est.)
Ethyl 6-(3-fluorobenzoyl)imino analog 3-F Propan-2-yl 448.4 3.0 6 5 91.6
Ethyl 6-(3-methylbenzoyl)imino-7-(3-methoxypropyl) analog 3-CH₃ 3-Methoxypropyl 474.5 2.7 6 8 101
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl analog 3-Cl Methyl ~447 (estimated)** ~3.2 (est.) 6 4 ~91.6 (est.)

Estimated based on substituent mass differences (CF₃ adds ~35 g/mol vs. F).
*
Estimated from molecular formula of analogs.

Key Findings:

Substituent Effects on Lipophilicity (XLogP3):

  • The 4-CF₃ group in the target compound is expected to increase lipophilicity (higher XLogP3 ~3.5) compared to 3-F (XLogP3 = 3.0) and 3-CH₃ (XLogP3 = 2.7) analogs due to the strong hydrophobic contribution of the trifluoromethyl group .
  • The 3-Cl substituent (analog in ) may exhibit intermediate lipophilicity (~3.2), as chlorine is less hydrophobic than CF₃ but more than CH₃ or F.

The 3-methoxypropyl substituent () introduces 8 rotatable bonds, increasing conformational flexibility, which may reduce bioavailability despite higher polarity (TPSA = 101 Ų) .

Hydrogen Bonding and Polar Surface Area: All analogs share 6 hydrogen bond acceptors, primarily from the carbonyl and imino groups. Higher TPSA in the 3-methoxypropyl derivative (101 Ų vs. ~91.6 Ų in others) suggests improved solubility but may limit membrane permeability .

Synthetic and Structural Insights: The tricyclic core is likely synthesized via cyclocondensation reactions, as seen in related spirocyclic compounds (e.g., benzothiazol derivatives in ).

Implications for Bioactivity:

  • The 4-CF₃ group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets (e.g., kinase active sites) compared to electron-donating groups like CH₃.
  • Reduced rotatable bonds in the target compound vs. the 3-methoxypropyl analog could favor entropic gains during target engagement.

Biological Activity

Chemical Structure and Properties

The compound features a unique triazatricyclo structure with various functional groups that contribute to its biological activity. The presence of a trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds.

Molecular Formula

  • C : 22
  • H : 20
  • F : 3
  • N : 3
  • O : 3

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzoyl and trifluoromethyl groups have been associated with inhibition of cancer cell proliferation.

Case Study: Antitumor Efficacy

A study investigated the cytotoxic effects of related compounds on various cancer cell lines, including breast and prostate cancer cells. Results showed that these compounds could induce apoptosis and inhibit cell cycle progression.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast)15.2Apoptosis induction
Compound BPC3 (Prostate)12.5Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their antifungal properties, and this compound's structure suggests similar activity.

Research Findings

A comparative study assessed the antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
C. albicans8 μg/mL

These findings indicate that the compound exhibits promising antimicrobial activity, particularly against fungi.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the imino group may interfere with enzyme functions critical for cell survival.
  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase oxidative stress in cells, leading to apoptosis.

Safety and Toxicological Profile

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound exhibits moderate toxicity at high concentrations but requires further investigation to fully understand its safety profile.

Toxicity Data Summary

EndpointResult
Acute ToxicityModerate
MutagenicityNot assessed
Reproductive EffectsNot reported

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